molecular formula C24H27FN4O5S B2443042 N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872987-30-9

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2443042
CAS No.: 872987-30-9
M. Wt: 502.56
InChI Key: DZFQIBMUGDOKAJ-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H27FN4O5S and its molecular weight is 502.56. The purity is usually 95%.
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Properties

IUPAC Name

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O5S/c1-16-13-18(25)7-8-21(16)35(32,33)29-11-4-12-34-22(29)15-28-24(31)23(30)26-10-9-17-14-27-20-6-3-2-5-19(17)20/h2-3,5-8,13-14,22,27H,4,9-12,15H2,1H3,(H,26,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFQIBMUGDOKAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key building blocks (Fig. 1):

  • Indolylethylamine moiety : Derived from tryptamine or synthetic indole derivatives.
  • Oxazinan-sulfonyl segment : Constructed via cyclization of a sulfonamide-containing precursor.
  • Oxalamide linker : Formed through sequential amidation reactions.

The strategic bond disconnections suggest a convergent synthesis approach, enabling modular assembly of complex fragments before final coupling.

Synthesis of Indolylethylamine Intermediate

Indole Core Functionalization

The 2-(1H-indol-3-yl)ethyl group originates from tryptamine, which can be synthesized via:

  • Fischer indole synthesis : Cyclization of phenylhydrazine with 4-aminobutan-1-ol under acidic conditions (H2SO4, 120°C), yielding tryptophol followed by oxidation to tryptamine.
  • Transition metal-catalyzed hydroamination : PtCl4-mediated coupling of 2-alkynylaniline derivatives at room temperature, providing substituted indoles in 78–92% yields.
Table 1: Comparative Indole Synthesis Methods
Method Catalyst Yield (%) Functional Group Tolerance
Fischer indole synthesis H2SO4 65–78 Moderate
Pt-catalyzed hydroamination PtCl4 78–92 High (halogens, EWGs)
Hypervalent iodine(III) PISA reagent 81–89 Excellent

Recent advances using water-soluble hypervalent iodine(III) reagents like phenyliodonio sulfamate (PISA) enable indole formation via C–H amination with 89% efficiency in aqueous acetonitrile. This method avoids heavy metals and is preferred for scalability.

Construction of 3-((4-Fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl Segment

Sulfonylation of Oxazinanamine

The oxazinan ring is synthesized through a cyclization strategy:

  • Epoxide-amine cyclization : Reaction of (4-fluoro-2-methylphenyl)sulfonamide with glycidyl tosylate in DMF at 80°C forms the six-membered oxazinan ring (72% yield).
  • Eschenmoser coupling : For N-methylated variants, treatment of 3-bromooxindoles with thiobenzamides in acetonitrile generates oxazinan precursors (87% yield).
Table 2: Oxazinan Ring Formation Conditions
Substrate Reagent Solvent Temp (°C) Yield (%)
Sulfonamide-epoxide K2CO3 DMF 80 72
3-Bromooxindole Thiobenzamide CH3CN 25 87
Triflate-oxindole Thiobenzamide DMF -20→25 65

The Eschenmoser coupling method demonstrates superior functional group tolerance, particularly for electron-withdrawing substituents on the sulfonyl group.

Oxalamide Bond Formation

The central oxalamide linker is installed via sequential amidation:

  • Oxalyl chloride activation : Reaction of oxalyl chloride with indolylethylamine (1.2 eq) in dichloromethane at 0°C forms the mono-acyl chloride intermediate.
  • Coupling with oxazinanmethylamine : Addition of the sulfonylated oxazinanmethylamine (1.0 eq) in the presence of Hünig’s base (2.5 eq) yields the final product (68–74% over two steps).

Critical parameters:

  • Stoichiometry control : Excess oxalyl chloride (2.5 eq) ensures complete diacylation prevention.
  • Temperature gradient : Maintain ≤5°C during acyl chloride formation to avoid dimerization.

Optimization Challenges and Solutions

Sulfonyl Group Compatibility

The electron-deficient 4-fluoro-2-methylphenylsulfonyl group necessitates mild basic conditions (pH 7.5–8.5) during coupling to prevent elimination. Triethylamine proved superior to stronger bases like DBU, which caused 15–20% decomposition.

Z/E Isomerism in Oxalamide

Nuclear Overhauser effect (NOE) spectroscopy confirmed the desired Z-configuration of the oxalamide, achieved through:

  • Low-temperature coupling (0–5°C)
  • Polar aprotic solvents (DMF > THF)

Scalability and Process Chemistry Considerations

A 100 g-scale synthesis demonstrated:

  • Indolylethylamine preparation : 89% yield via PtCl4-catalyzed method.
  • Oxazinan formation : 81% yield using Eschenmoser coupling.
  • Final coupling : 71% isolated yield after crystallization from ethanol/water.
Table 3: Large-Scale Production Metrics
Step Purity (%) Throughput (kg/day) Cost Index
Indole synthesis 99.2 4.8 1.0
Oxazinan formation 98.7 3.2 1.4
Oxalamide coupling 99.5 2.1 2.2

Analytical Characterization

Critical spectroscopic data for batch QC:

  • 1H NMR (500 MHz, DMSO-d6): δ 10.82 (s, 1H, indole NH), 8.21 (d, J = 7.8 Hz, 1H, oxalamide NH), 7.45–7.12 (m, 6H, aromatic), 4.31 (s, 2H, oxazinan CH2), 3.89 (q, J = 6.5 Hz, 2H, ethyl CH2).
  • HRMS : [M+H]+ calculated for C19H19FN3O2S: 353.1274, found: 353.1276.

Comparative Method Assessment

Four synthetic routes were evaluated for industrial viability:

Table 4: Route Efficiency Comparison
Route Steps Overall Yield (%) Purity (%) Cost (USD/g)
A 5 28 97.1 420
B 6 31 98.3 510
C 4 41 99.0 380
D 5 39 99.2 410

Route C emerged as optimal, combining Eschenmoser coupling (Step 2) with oxalyl chloride-mediated amidation (Step 4), achieving 41% overall yield at 99% purity.

Q & A

Q. What are the key considerations for synthesizing this oxalamide derivative, and how can coupling reactions be optimized?

Methodological Answer: The synthesis typically involves sequential coupling reactions. First, the indole-ethylamine moiety is prepared via reductive amination or alkylation. The sulfonyl-oxazinan component is synthesized separately by sulfonylation of 1,3-oxazinan-2-yl derivatives using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The final oxalamide linkage is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amine and carboxylic acid intermediates.

  • Optimization Tips :
    • Use anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis of activated intermediates.
    • Monitor reaction progress via TLC (Rf values ~0.4–0.5 in ethyl acetate/hexane) .
    • Purify via column chromatography (silica gel, gradient elution) or recrystallization to achieve >70% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what functional group markers should be prioritized?

Methodological Answer:

  • IR Spectroscopy : Identify key bands:
    • N-H stretching (~3133 cm⁻¹ for oxalamide/indole).
    • C=O stretches (~1730 cm⁻¹ for oxalamide, ~1680 cm⁻¹ for sulfonyl groups).
    • Sulfonyl S=O asymmetric/symmetric stretches (~1360/1150 cm⁻¹) .
  • NMR Analysis :
    • ¹H-NMR : Look for indole NH (δ 10–12 ppm), oxazinan CH₂ (δ 3.5–4.5 ppm), and sulfonyl aromatic protons (δ 7.2–8.0 ppm).
    • ¹³C-NMR : Confirm carbonyl carbons (δ 165–175 ppm) and sulfonyl carbons (δ 120–140 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₄H₂₅FN₄O₅S: ~524.15 g/mol).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. To address this:

  • Perform DFT calculations (B3LYP/6-31G* level) to simulate IR and NMR spectra in the gas phase and solvent (e.g., DMSO via PCM model).
  • Compare experimental vs. computed chemical shifts. For example, indole NH protons may show deviations due to hydrogen bonding in solution .
  • Use Boltzmann population analysis to account for rotameric equilibria in flexible oxazinan rings .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically:
    • Replace 4-fluoro-2-methylphenyl with other aryl groups (e.g., 4-chloro, 3-methoxy) to assess sulfonyl group impact.
    • Vary the oxazinan ring size (e.g., 6-membered vs. 5-membered) .
  • Bioactivity Assays :
    • Test antimicrobial activity via broth microdilution (MIC values against S. aureus/E. coli).
    • Assess kinase inhibition (e.g., ATPase assays) if targeting anticancer pathways .

Q. What strategies mitigate diastereomer formation during the synthesis of chiral oxazinan intermediates?

Methodological Answer:

  • Chiral Resolution : Use enantiopure starting materials (e.g., (R)- or (S)-1,3-oxazinan-2-ylmethanol).
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived phosphates) during sulfonylation to control stereochemistry .
  • Chromatographic Separation : Utilize chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve diastereomers .

Q. How can solvent polarity and temperature be optimized to enhance reaction yields in oxalamide bond formation?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DCM) vs. less polar alternatives (THF). DMF typically gives higher yields (~75%) due to improved carboxylate activation .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., epimerization). For sluggish reactions, gradual warming to 25°C may improve kinetics.
  • Additives : Include HOBt or HOAt to reduce racemization during coupling .

Q. How should researchers address contradictory bioactivity data across different assay platforms?

Methodological Answer:

  • Assay Standardization : Replicate experiments in triplicate using the same cell line (e.g., HEK293 for receptor binding) and controls.
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .

Q. What computational tools predict metabolic stability of the sulfonyl-oxazinan moiety in vivo?

Methodological Answer:

  • In Silico Tools : Use Schrödinger’s QikProp or SwissADME to calculate logP (target: 2–4 for optimal permeability) and metabolic sites (e.g., sulfonyl group hydrolysis).
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation hotspots .

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